molecular formula C19H20N2O2 B6572063 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 921912-88-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Katalognummer: B6572063
CAS-Nummer: 921912-88-1
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: DOACFCKGZWJFMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a chemical compound featuring a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold substituted with a 2-methylbenzamide group at the 6-position. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel heterocyclic compounds for probing biological systems. The tetrahydroquinolinone core is a privileged structure in drug discovery, featured in compounds investigated for various biological activities. Research indicates that substituted tetrahydroquinolin compounds have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target of interest in immunology and oncology research . Furthermore, the 3,4-dihydroquinolin-2-one scaffold, closely related to this compound, has been identified as a novel neutral fragment for the development of potent and selective inhibitors of activated Factor XI (FXIa), a promising target for anticoagulant therapies with a potentially low bleeding risk . This compound provides researchers with a valuable building block for Structure-Activity Relationship (SAR) studies, allowing for further exploration and optimization of the core scaffold to enhance potency and selectivity for specific targets. It is also useful in fragment-based drug discovery campaigns and for conducting biophysical screening assays to identify novel molecular interactions. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-21-17-10-9-15(12-14(17)8-11-18(21)22)20-19(23)16-7-5-4-6-13(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACFCKGZWJFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Amide Bond Formation

  • Activation of 2-Methylbenzoic Acid : The carboxylic acid is activated using HCTU or EDC in the presence of N-hydroxybenzotriazole (HOBt) to form an active ester.

  • Coupling with 6-Amino-1-ethyl-2-oxo-tetrahydroquinoline : The activated ester reacts with the amine under mild conditions (e.g., dichloromethane, room temperature) to yield the target amide.

This method achieves yields >70% when using excess coupling agent and maintaining anhydrous conditions.

Alternative Route: Sequential Alkylation and Acylation

A patent by WO2014140076A1 outlines a pathway involving sequential N-alkylation and acylation:

  • N-Alkylation : 6-Nitro-1-ethyl-2-oxo-tetrahydroquinoline is alkylated with ethyl bromide using potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

  • Acylation : The resulting amine is acylated with 2-methylbenzoyl chloride in the presence of triethylamine (Et₃N).

This method bypasses coupling agents but requires careful handling of nitro intermediates and hydrogenation conditions.

Comparative Analysis of Preparation Methods

Method Key Steps Catalyst/Reagents Yield Advantages
Borrowing HydrogenCyclization + OxidationMn(I) complex, PCC~60%Atom-economical, minimal byproducts
Coupling with HCTUAmide bond formationHCTU, HOBt70-85%High selectivity, mild conditions
Sequential AlkylationAlkylation → Reduction → AcylationK₂CO₃, Pd/C, Et₃N~65%Avoids coupling agents

The BH method excels in sustainability but requires additional oxidation steps. Coupling strategies offer higher yields but depend on costly reagents. Sequential alkylation balances cost and efficiency but involves multi-step purification.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution occurs exclusively at position 6 necessitates directing groups or steric hindrance. The 2-oxo group may act as an electron-withdrawing group, directing electrophilic substitution to the para position.

  • Stereochemistry : The 1-ethyl group introduces chirality. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) could enhance enantiomeric excess.

  • Purification : Silica gel chromatography remains standard, though patent WO2014140076A1 notes improved purity via crystallization from ethanol/water mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exhibit significant antiviral properties. Preliminary studies suggest that this compound may inhibit viruses such as influenza A and Coxsackievirus B3. These findings position it as a candidate for the development of antiviral therapies.

Anticancer Properties

The compound also shows promise in anticancer research. Its structural characteristics suggest potential interactions with biological targets involved in cancer cell proliferation and survival. In vitro studies have indicated that it may possess cytotoxic effects against various cancer cell lines. Further investigations are needed to elucidate the mechanisms behind these effects.

Biological Mechanisms

Understanding the biological mechanisms of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is crucial for its application in drug development. Interaction studies reveal that it may engage with multiple cellular pathways:

  • Inhibition of Viral Replication : The compound's ability to disrupt viral replication cycles can be attributed to its interaction with viral proteins.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through pathways involving caspases and mitochondrial dysfunction.
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties that could complement their antiviral and anticancer activities.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide significantly reduced viral loads in infected cell cultures. The mechanism was attributed to direct inhibition of viral entry into host cells.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Wirkmechanismus

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 921998-46-1)

  • Structure : Replaces the 2-methyl group with 2,6-dimethoxy substituents.
  • However, the larger substituents may reduce solubility compared to the methyl analogue .
  • Molecular Weight : 354.4 g/mol (vs. 336.4 g/mol for the target compound).

2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1448070-40-3)

  • Structure : Introduces a difluoromethylsulfanyl group at the benzamide’s ortho position.
  • Impact : The sulfur atom and fluorine substituents enhance electronegativity and metabolic stability. Fluorine’s inductive effect may also strengthen hydrogen bonding with target residues .

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS 954609-03-1)

  • Structure : Substitutes the ethyl group with a benzyl moiety and adds fluorine atoms to the benzamide.
  • Fluorine atoms improve membrane permeability but may introduce torsional strain .

Modifications to the Tetrahydroquinolinone Core

(S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

  • Structure : Replaces benzamide with thiophene-2-carboximidamide and introduces a chiral pyrrolidine-ethyl chain.
  • Impact : The thiophene ring enhances aromatic interactions, while the pyrrolidine moiety introduces basicity, favoring salt formation (e.g., dihydrochloride salts for improved solubility). Chirality (e.g., [α]$_{D}$ = −18.0° for the S-enantiomer) is critical for target selectivity, as demonstrated by enantiomeric excess (ee) values >99% .

N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide

  • Structure : Incorporates a thiazole ring and cyclopropanecarbonyl group.
  • Molecular modeling (ball-and-stick 3D structures) highlights steric complementarity with hydrophobic pockets .

Pharmacological and Physicochemical Properties

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Implications
Target Compound C20H22N2O2 336.4 2-Methylbenzamide, ethyl group Enhanced lipophilicity, CNS targeting
2,6-Dimethoxybenzamide analogue C20H22N2O4 354.4 2,6-Dimethoxy Improved π-π stacking, reduced solubility
Difluoromethylsulfanyl analogue C20H19F2N2O2S 389.4 Difluoromethylsulfanyl Metabolic stability, electronegativity
Thiophene-carboximidamide derivative C21H29N4S1 369.2 Thiophene, pyrrolidine Chirality-dependent activity

Biologische Aktivität

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core fused with a 2-methylbenzamide moiety. The presence of an ethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The chemical formula is represented as C16_{16}H18_{18}N2_{2}O, indicating the presence of nitrogen and oxygen functionalities that may interact with biological targets.

The biological activity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes that are beneficial in treating various diseases.

2. Receptor Modulation:
By interacting with cell surface receptors, the compound can modulate signaling pathways that affect cell proliferation and apoptosis.

3. Nucleic Acid Interaction:
The ability to bind to DNA or RNA suggests a potential role in gene expression regulation and protein synthesis modulation.

Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer properties. It is hypothesized that the compound can induce apoptosis in cancer cells through its interaction with specific molecular targets involved in cell cycle regulation .

Case Studies

A case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at optimized doses. The study utilized pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict the efficacy of treatment regimens based on the compound's biological activity .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AntiviralInhibitory effects against influenza A
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor ModulationAlteration of signaling pathways

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.